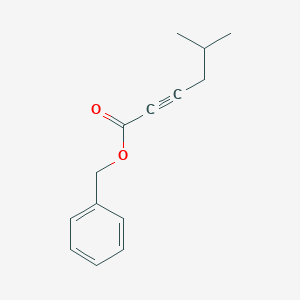

Benzyl 5-methylhex-2-ynoate

CAS No.: 827574-08-3

Cat. No.: VC19051140

Molecular Formula: C14H16O2

Molecular Weight: 216.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827574-08-3 |

|---|---|

| Molecular Formula | C14H16O2 |

| Molecular Weight | 216.27 g/mol |

| IUPAC Name | benzyl 5-methylhex-2-ynoate |

| Standard InChI | InChI=1S/C14H16O2/c1-12(2)7-6-10-14(15)16-11-13-8-4-3-5-9-13/h3-5,8-9,12H,7,11H2,1-2H3 |

| Standard InChI Key | HEMQLTRIBFNCOE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC#CC(=O)OCC1=CC=CC=C1 |

Introduction

Synthetic Routes and Methodologies

Esterification of 5-Methylhex-2-ynoic Acid

A direct route involves the esterification of 5-methylhex-2-ynoic acid with benzyl alcohol. This reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) or catalytic acid conditions:

Yields for analogous reactions range from 70–90%, depending on the purity of starting materials .

Sonogashira Coupling

The Sonogashira reaction offers an alternative pathway by coupling a propargyl derivative with a benzyl halide. For example:

This method capitalizes on palladium catalysis to form the carbon-carbon triple bond, as demonstrated in the synthesis of chiral hexynones .

Hydrogenation of Benzyl 5-Methylhex-2-enoate

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Source Analogue |

|---|---|---|

| Boiling Point | ~280–300°C (estimated) | Benzyl hex-5-ynoate |

| Density | 1.05–1.10 g/cm³ | Benzyl 5-methylhex-2-enoate |

| Flash Point | >110°C | Benzyl esters |

The triple bond confers higher thermal stability compared to unsaturated esters, as evidenced by the elevated boiling points of similar alkynes .

Reactivity

-

Hydrogenation: Catalytic hydrogenation (H, Pd/C) reduces the triple bond to a single bond, yielding benzyl 5-methylhexanoate.

-

Nucleophilic Addition: The alkyne undergoes regioselective additions (e.g., hydrohalogenation) to form substituted alkenes .

-

Ester Hydrolysis: Acidic or basic conditions cleave the benzyl ester to 5-methylhex-2-ynoic acid, a precursor for further functionalization .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Benzyl 5-methylhex-2-ynoate serves as a versatile building block in drug discovery. For instance, its structural analog, benzyl hex-5-ynoate, was utilized in the synthesis of antifolate agents targeting Pneumocystis carinii infections . The methyl and alkyne groups enable late-stage modifications, such as click chemistry or cross-coupling reactions, to introduce pharmacophores.

Natural Product Synthesis

Chiral hexynones, synthesized via Sonogashira coupling, are critical precursors in the total synthesis of bacteriochlorophylls and terpenoids . The benzyl group in such compounds acts as a protecting group, removable via hydrogenolysis to reveal free hydroxyl or carboxylic acid functionalities.

Material Science

The rigid alkyne backbone enhances the thermal stability of polymers derived from benzyl esters. Copolymerization with styrene or acrylates yields materials with tailored mechanical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume